4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,3-oxazole core substituted with a cyano group at position 4 and a benzodioxolylmethylamino moiety at position 4. The sulfonamide group is attached to a benzene ring with diethyl substituents on the nitrogen. The benzodioxole ring (a methylenedioxy group fused to benzene) contributes to metabolic stability and lipophilicity, while the oxazole-cyano motif may enhance hydrogen bonding or π-π stacking interactions in biological targets . The N,N-diethyl sulfonamide group likely improves solubility and pharmacokinetic properties compared to smaller alkyl substituents.
Properties
IUPAC Name |
4-[5-(1,3-benzodioxol-5-ylmethylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-3-26(4-2)32(27,28)17-8-6-16(7-9-17)21-25-18(12-23)22(31-21)24-13-15-5-10-19-20(11-15)30-14-29-19/h5-11,24H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFZWVBDAQYWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the benzodioxole moiety, and the sulfonamide group. Common reagents used in these reactions include:
Oxazole formation: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Benzodioxole introduction: This can be achieved through a palladium-catalyzed cross-coupling reaction.
Sulfonamide formation: This step typically involves the reaction of an amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in biochemical assays to study enzyme activity or protein interactions.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating receptor activity: Acting as an agonist or antagonist.
Interacting with cellular pathways: Affecting signal transduction or metabolic pathways.
Comparison with Similar Compounds
N-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxybenzenesulfonamide (Compound 4A8)
- Key Features :
- Core Structure : Benzene sulfonamide linked to a benzimidazolone (a bicyclic system with a ketone and methyl substituents).
- Substituents : N,N-dimethyl on the benzimidazolone and a 4-methoxy group on the benzene ring.
- Benzimidazolones are known for hydrogen-bonding interactions due to the ketone group. The 4-methoxy group on the benzene ring may reduce steric hindrance compared to the diethyl sulfonamide in the target compound. The N,N-dimethyl sulfonamide in 4A8 offers lower lipophilicity than the diethyl variant, possibly affecting membrane permeability .
4-{4-Cyano-5-[(2-Phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide
- Key Features: Core Structure: Identical oxazole-cyano scaffold as the target compound. Substituents: 2-Phenylethylamino group at position 5 of the oxazole and N,N-dimethyl sulfonamide.
- Comparison: The 2-phenylethylamino group introduces aromatic bulk, which may enhance binding to hydrophobic pockets but reduce solubility. Shared oxazole-cyano motifs suggest similar electronic properties, though the benzodioxole in the target compound may confer better resistance to oxidative metabolism .
Structural and Functional Analysis Table
Hypothetical Advantages and Limitations
- Target Compound Advantages: Benzodioxole Group: Likely enhances metabolic stability by resisting cytochrome P450-mediated oxidation .
- Limitations: Increased molecular weight (C₂₂H₂₃N₄O₅S) may reduce oral bioavailability compared to smaller analogs like 4A6. Synthetic complexity due to the benzodioxolylmethylamino group.
Biological Activity
Molecular Formula
The molecular formula of the compound is , indicating a complex structure with multiple functional groups that may contribute to its biological activity.
Structural Features
The compound features:
- A benzodioxole moiety, which is known for various biological properties.
- A sulfonamide group , often associated with antibacterial activity.
- A cyano group , which can influence the electronic properties and reactivity of the molecule.
Antidiabetic Potential
Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes. For instance, compounds similar to the one have shown significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism.
| Compound | IC50 (µM) | Effect on Cancer Cells |
|---|---|---|
| IIa | 0.85 | Low cytotoxicity |
| IIc | 0.68 | Significant activity |
| St.2 | 2.57 | Notable inhibition |
These findings suggest that derivatives may help manage blood glucose levels while exhibiting low toxicity towards normal cells, making them promising candidates for further development in diabetes treatment .
Anticancer Activity
The anticancer properties of benzodioxole derivatives have also been investigated. In vitro studies indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines while maintaining safety profiles for normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 26 |
| HeLa (Cervical) | 40 |
| A549 (Lung) | 65 |
These results underscore the potential of this compound as an anticancer agent, warranting further exploration into its mechanisms of action and efficacy .
The proposed mechanisms through which these compounds exert their effects include:
- Inhibition of α-amylase : By preventing starch breakdown, these compounds can help regulate blood sugar levels.
- Induction of apoptosis : Some studies suggest that these compounds may trigger programmed cell death in cancer cells, contributing to their anticancer effects.
In Vivo Studies
A notable study involved administering a similar compound to streptozotocin-induced diabetic mice. The results showed a significant reduction in blood glucose levels from to , indicating effective antidiabetic properties .
Safety Profile
Investigations into the safety profile revealed that while these compounds exhibit significant biological activity, they also maintain a high safety margin for normal cells, making them suitable for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
